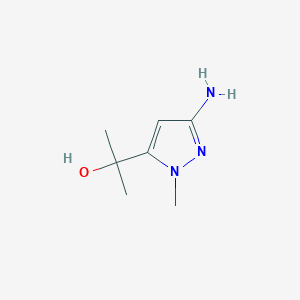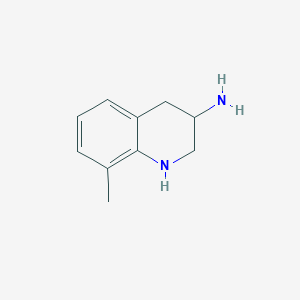
6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-metil-5,6,7,8-tetrahidro-1,6-naftiridin-2(1H)-ona es un compuesto heterocíclico que pertenece a la clase de las naftiridinas. Se caracteriza por un sistema de anillos fusionados que contiene átomos de nitrógeno, lo que le confiere propiedades químicas únicas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 6-metil-5,6,7,8-tetrahidro-1,6-naftiridin-2(1H)-ona se puede lograr a través de diversas rutas sintéticas. Un método común implica la ciclación de precursores apropiados en condiciones ácidas o básicas. Por ejemplo, la reacción de 2-amino-3-metilpiridina con acetoacetato de etilo en presencia de una base como el etóxido de sodio puede conducir a la formación del compuesto deseado.
Métodos de Producción Industrial
La producción industrial de 6-metil-5,6,7,8-tetrahidro-1,6-naftiridin-2(1H)-ona generalmente implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Esto puede incluir el uso de reactores de flujo continuo y técnicas avanzadas de purificación como la cristalización y la cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones
6-metil-5,6,7,8-tetrahidro-1,6-naftiridin-2(1H)-ona se somete a diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los derivados de naftiridina correspondientes.
Reducción: Las reacciones de reducción pueden conducir a la formación de derivados dihidro o tetrahidro.
Sustitución: Las reacciones de sustitución electrófila y nucleófila pueden ocurrir en diferentes posiciones en el sistema cíclico.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio se utilizan a menudo.
Sustitución: Se emplean reactivos como halógenos, haluros de alquilo y nucleófilos (por ejemplo, aminas, tioles) en condiciones apropiadas.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados de naftiridin-2-ona, mientras que la reducción puede producir derivados tetrahidro con diferentes grados de saturación.
Aplicaciones Científicas De Investigación
6-metil-5,6,7,8-tetrahidro-1,6-naftiridin-2(1H)-ona tiene varias aplicaciones de investigación científica:
Química Medicinal: Se está investigando su potencial como farmacóforo en el diseño de fármacos, particularmente para atacar enfermedades neurológicas e inflamatorias.
Síntesis Orgánica: El compuesto sirve como bloque de construcción para la síntesis de sistemas heterocíclicos más complejos.
Estudios Biológicos: Se utiliza en estudios para comprender su interacción con objetivos biológicos, como enzimas y receptores.
Aplicaciones Industriales: Se está explorando su potencial uso en el desarrollo de agroquímicos y ciencia de materiales.
Mecanismo De Acción
El mecanismo de acción de 6-metil-5,6,7,8-tetrahidro-1,6-naftiridin-2(1H)-ona implica su interacción con objetivos moleculares específicos. Estos objetivos pueden incluir enzimas, receptores y canales iónicos. El compuesto puede modular la actividad de estos objetivos uniéndose a sitios activos o sitios alostéricos, lo que lleva a cambios en las vías de señalización celular y las respuestas fisiológicas.
Comparación Con Compuestos Similares
Compuestos Similares
5,6,7,8-tetrahidro-1,6-naftiridin-2(1H)-ona: Carece del grupo metilo en la posición 6.
6-cloro-5,6,7,8-tetrahidro-1,6-naftiridin-2(1H)-ona: Contiene un átomo de cloro en lugar de un grupo metilo.
6-etil-5,6,7,8-tetrahidro-1,6-naftiridin-2(1H)-ona: Tiene un grupo etilo en la posición 6.
Singularidad
6-metil-5,6,7,8-tetrahidro-1,6-naftiridin-2(1H)-ona es único debido a la presencia del grupo metilo en la posición 6, que puede influir en su reactividad química y actividad biológica. Esta característica estructural puede mejorar su afinidad de unión a ciertos objetivos moleculares y mejorar sus propiedades farmacocinéticas.
Propiedades
Fórmula molecular |
C9H12N2O |
|---|---|
Peso molecular |
164.20 g/mol |
Nombre IUPAC |
6-methyl-1,5,7,8-tetrahydro-1,6-naphthyridin-2-one |
InChI |
InChI=1S/C9H12N2O/c1-11-5-4-8-7(6-11)2-3-9(12)10-8/h2-3H,4-6H2,1H3,(H,10,12) |
Clave InChI |
YMIHNICOLWKMKW-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC2=C(C1)C=CC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


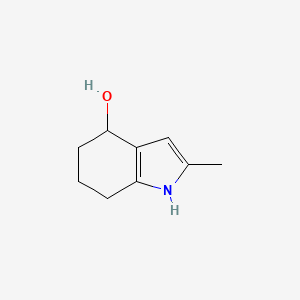
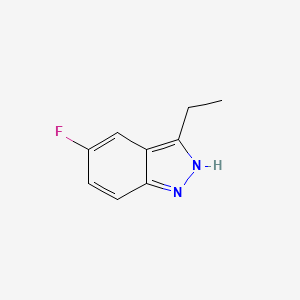

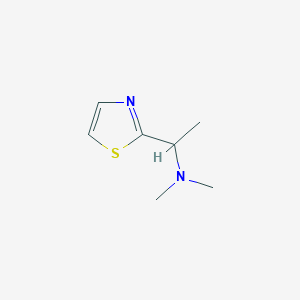

![(1S,4S)-2-(2-methoxyethyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B11919143.png)

![Furo[3,2-b]pyridin-2-ylboronic acid](/img/structure/B11919160.png)

